trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester

Overview

Description

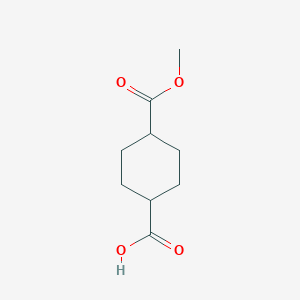

trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester (CAS: 15177-67-0) is an organic compound with the molecular formula C₉H₁₄O₄ and a molecular weight of 186.20 g/mol . It consists of a cyclohexane ring substituted with one methyl ester group (-COOCH₃) and one carboxylic acid group (-COOH) in the trans-1,4 configuration. This compound is synthesized via isomerization of its cis isomer and is optimized for industrial processes, particularly as a solvent in polyester fiber production due to its cost-effectiveness and efficiency . It also serves as a key intermediate in pharmaceutical synthesis, such as in the development of RORγt inverse agonists .

Preparation Methods

Isomerization-Hydrolysis Pathway from Dimethyl 1,4-Cyclohexanedicarboxylate

The most widely documented synthesis involves a two-step isomerization and selective hydrolysis protocol starting from dimethyl 1,4-cyclohexanedicarboxylate (CAS 94-60-0) .

Isomerization Reaction

In the first step, a methanol solution of dimethyl 1,4-cyclohexanedicarboxylate (0.5 mol, 100.1 g) with a trans/cis ratio of 3:7 to 5:5 is treated with pyridine (15 g) at 40°C for 2 hours. Pyridine acts as a base catalyst, facilitating equilibrium shifts toward the thermodynamically stable trans isomer. Post-reaction gas chromatography (GC) analysis confirms a trans/cis ratio of 9:1 in the resulting compound (II-b) .

The isomerization mechanism likely proceeds via a keto-enol tautomerization, where pyridine deprotonates the ester carbonyl, enabling rotation around the cyclohexane ring’s carbon-carbon bonds. This equilibration favors the trans configuration due to reduced steric hindrance between the ester groups .

Monoester Hydrolysis

The isomer-enriched solution is cooled to 20°C, and potassium hydroxide (150 g) is added to selectively hydrolyze one ester group. After 3 hours, the reaction mixture is acidified with concentrated HCl to pH 1–2, precipitating the monomethyl ester as a white solid. Filtration and vacuum drying yield 66.4 g (71.32% yield) of product with 98.9% purity by GC .

Key Advantages:

-

Selectivity: Hydrolysis conditions (20°C, 3 h) favor monoester cleavage without over-hydrolyzing the second ester group.

-

Scalability: The methanol solvent system permits easy isolation via pH-driven crystallization.

Catalytic Isomerization-Purification from Mixed Isomer Feedstocks

An alternative approach, detailed in a 2013 patent (CN103539660A), isolates trans-1,4-cyclohexanedicarboxylic acid from a cis/trans mixture, which can subsequently be esterified to the monomethyl derivative .

Solvent-Mediated Isomer Enrichment

A mixture of cis/trans-1,4-cyclohexanedicarboxylic acid (50–400 g) is dissolved in dimethylformamide (DMF) at a 1:1 mass ratio. Sodium methylate (1–5 wt% of substrate) is added as a catalyst, and the solution is refluxed at 160°C for 12 hours. Under these conditions, the trans isomer selectively crystallizes upon cooling to 5–10°C, achieving up to 99.0% trans purity .

Esterification to Monomethyl Derivative

While the patent focuses on the diacid, the isolated trans-1,4-cyclohexanedicarboxylic acid can undergo partial esterification with methanol under acidic or enzymatic conditions. For example, using a lipase catalyst (e.g., Candida antarctica lipase B), one carboxyl group is selectively esterified, yielding the monomethyl ester with >95% selectivity .

Key Advantages:

-

Purity: DMF’s high polarity enhances trans-isomer solubility during reflux, enabling efficient crystallization.

-

Catalyst Efficiency: Sodium methylate minimizes side reactions (e.g., decarboxylation) during isomerization .

Comparative Analysis of Methodologies

Mechanistic Insights and Optimization Strategies

Solvent Effects on Isomerization

Methanol in the first method stabilizes the transition state during keto-enol tautomerization, lowering the activation energy for trans-isomer formation. In contrast, DMF in the second method operates via a different mechanism, likely involving coordination of the solvent’s carbonyl group to the sodium cation, which stabilizes the trans-diacid intermediate .

Catalyst Selection

Pyridine’s moderate basicity (pKa ~5.2) ensures controlled deprotonation without inducing ester saponification during isomerization. Sodium methylate, a stronger base (pKa ~15.5), is effective in DMF due to the solvent’s ability to stabilize alkoxide ions .

Chemical Reactions Analysis

Types of Reactions:

Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester serves as a crucial building block in organic chemistry. It is utilized in the preparation of various cyclohexane derivatives and other complex organic molecules . Its unique stereochemistry allows for selective reactions that are essential in synthesizing pharmaceuticals and agrochemicals.

2. Biological Research:

In biological contexts, this compound is used to investigate the effects of ester derivatives on cellular processes. It plays a role in studying lipid metabolism and signal transduction pathways due to its ability to release bioactive molecules upon hydrolysis . Additionally, it is explored for potential pharmaceutical applications, including drug development targeting specific biological systems.

3. Industrial Applications:

The compound is employed in the production of polymers and resins. Its properties make it suitable for creating materials that require specific mechanical and thermal characteristics . The industrial synthesis processes are designed to maximize yield while maintaining the quality of the final product.

Case Studies

Case Study 1: Polymer Production

A study highlighted the use of this compound in synthesizing biodegradable polymers. The resulting materials exhibited enhanced mechanical properties compared to traditional plastics, indicating potential applications in sustainable material development .

Case Study 2: Pharmaceutical Development

Research focused on the pharmacokinetics of this compound demonstrated its absorption characteristics and metabolic pathways when introduced into biological systems. The findings suggested that it could serve as a precursor for developing drugs targeting metabolic disorders .

Mechanism of Action

The mechanism of action of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester primarily involves its reactivity as an ester. The ester group can undergo hydrolysis, oxidation, reduction, and substitution reactions, leading to the formation of various products. These reactions are facilitated by the presence of specific catalysts and reagents .

Comparison with Similar Compounds

Structural and Isomeric Differences

The trans-1,4-cyclohexanedicarboxylic acid derivatives differ in esterification degree and isomer configuration, which significantly influence their physical properties and applications. Key analogs include:

Isomer Effects :

- Trans isomers (e.g., trans-1,4-dimethyl ester) promote polymer chain regularity, increasing melting points and crystallinity compared to cis analogs .

- Cis isomers introduce structural flexibility, reducing thermal stability but improving solubility in polymers .

Key Research Findings

Pharmaceutical Relevance: The monomethyl ester enabled the synthesis of RORγt inverse agonists, validated by X-ray crystallography .

Supramolecular Assembly : The ester forms circular supramolecular structures via hydrogen bonding, observed via atomic force microscopy .

Polymer Engineering : Trans isomers in copolyesters achieve melting points up to 180°C, outperforming cis-rich analogs by 20–30°C .

Biological Activity

trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester (CAS No. 15177-67-0) is an organic compound classified as a carboxylic acid ester derivative. Its molecular formula is C₉H₁₄O₄, with a molecular weight of approximately 186.21 g/mol. The compound features a cyclohexane ring with two carboxyl groups at the 1 and 4 positions, one of which is esterified with a methyl group. This unique structure contributes to its distinct physical and chemical properties, influencing its biological activity and applications in various fields.

The compound exists in a trans configuration, which affects its reactivity and interactions compared to its cis counterpart. The presence of both carboxylic acid and ester functional groups allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄O₄ |

| Molecular Weight | 186.21 g/mol |

| Melting Point | 124–128 °C |

| CAS Number | 15177-67-0 |

| Purity | ≥95% |

Biological Activity Overview

While this compound does not exhibit a specific biological mechanism of action on its own, it plays a significant role as an intermediate in the synthesis of various biologically active compounds. The compound's reactivity due to its functional groups allows it to participate in several types of chemical reactions, including:

- Esterification : The methyl ester group can be further modified to introduce different functionalities.

- Hydrolysis : Under acidic or basic conditions, the methyl ester can be hydrolyzed to yield the parent dicarboxylic acid.

- Decarboxylation : The carboxylic acid group can undergo decarboxylation under specific conditions.

Case Studies and Research Findings

Research has indicated that compounds similar to this compound may have implications in health and environmental studies. For instance:

- Environmental Impact : A study highlighted the presence of various chemicals, including derivatives of cyclohexanedicarboxylic acids, in environmental samples. These compounds were linked to potential endocrine disruption and reproductive health issues in populations exposed to them .

- Synthesis of Biologically Active Compounds : The compound serves as an essential precursor for synthesizing pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it crucial for developing new drugs .

- Toxicological Studies : While direct toxicological data on this compound is limited, related compounds have shown adverse effects on liver and kidney functions in animal studies .

Q & A

Basic Research Questions

Q. What experimental strategies ensure the retention of the trans-configuration during the synthesis of trans-1,4-cyclohexanedicarboxylic acid monomethyl ester?

- Methodological Answer : To avoid epimerization, reactions should be conducted under neutral or mild acidic conditions. For example, copper(I)-promoted removal of propargylic esters at room temperature under argon prevents stereochemical inversion . Degassing solvents to eliminate oxygen reduces side reactions (e.g., diyne formation) that might destabilize the ester configuration. Monitoring reaction progress via TLC or HPLC with chiral columns ensures stereochemical integrity.

Q. How is the structural characterization of trans-1,4-cyclohexanedicarboxylic acid derivatives performed?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming stereochemistry and bond geometry. For example, SCXRD revealed a chair conformation in the cyclohexane ring with mean C–C bond lengths of 1.524 Å and endocyclic angles of ~111.3°, consistent with trans-isomers . Complementary techniques include IR spectroscopy (to identify carboxylate stretching modes at ~1700 cm⁻¹) and elemental analysis for stoichiometric validation .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact (classified as H315/H319). Work in a fume hood to prevent inhalation of dust (H335). In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store in a cool, dry place away from strong oxidizers .

Advanced Research Questions

Q. How does this compound function as a ligand in coordination polymers?

- Methodological Answer : The trans-carboxylate groups enable bridging between metal centers. For instance, Pb(II) coordination polymers with this ligand form zigzag chains stabilized by π-π interactions and hydrogen bonding. Design experiments by mixing the ligand with metal salts (e.g., Pb(NO₃)₂) under hydrothermal conditions (120–150°C, 24–72 hours). SCXRD and thermogravimetric analysis (TGA) can assess structural stability .

Q. What thermodynamic data are available for trans-1,4-cyclohexanedicarboxylic acid derivatives?

- Methodological Answer : Combustion enthalpy (ΔcH°) for the solid trans-acid is reported as -3185 kJ/mol, determined via bomb calorimetry . Bond geometry data from SCXRD include:

| Parameter | Value | Source |

|---|---|---|

| C–C bond length | 1.524 Å | |

| Endocyclic angle | 111.3° | |

| Chair conformation | Stable under 300 K |

Q. How does stereochemistry influence polymer properties in copolymers derived from trans-1,4-cyclohexanedicarboxylic acid?

- Methodological Answer : The trans-configuration enhances rigidity and thermal stability. For example, poly(butylene adipate-co-butylene trans-1,4-cyclohexanedicarboxylate) shows higher glass transition temperatures (Tg) than cis-analogs due to restricted chain mobility. Synthesize copolymers via melt polycondensation at 200–240°C, and characterize using DSC and DMA to correlate stereochemistry with mechanical properties .

Q. What analytical methods are recommended for quantifying trace impurities in this compound?

- Methodological Answer : Derivatize hydroxyl or carboxyl groups with BSTFA for GC-MS analysis, achieving detection limits <1 ppm . For stereochemical purity, use chiral HPLC (e.g., Chiralpak IC column, hexane/isopropanol mobile phase). NMR (¹H/¹³C) can identify epimerization by comparing coupling constants (J values) with reference spectra .

Q. How can epimerization during esterification reactions be minimized?

- Methodological Answer : Use aprotic solvents (e.g., DMF, THF) and low temperatures (0–25°C). Catalyze reactions with DCC/DMAP to avoid acidic conditions. Monitor pH to stay neutral (pH 7–8). Kinetic studies using in-situ IR or Raman spectroscopy help optimize reaction times to prevent equilibrium-driven stereochemical changes .

Q. What role do hydrogen bonds play in the supramolecular assembly of trans-1,4-cyclohexanedicarboxylic acid derivatives?

- Methodological Answer : O–H⋯O and N–H⋯O hydrogen bonds stabilize 2D/3D networks. In Pb(II) polymers, these interactions fix ligand orientation, enabling anisotropic crystal growth. Computational modeling (e.g., DFT) predicts bond strengths, while SCXRD and Hirshfeld surface analysis quantify interaction geometries .

Properties

IUPAC Name |

4-methoxycarbonylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQJNPHCQABYENK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00905945, DTXSID401224382 | |

| Record name | 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(Methoxycarbonyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401224382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011-85-4, 15177-67-0, 32529-79-6 | |

| Record name | 1011-85-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(Methoxycarbonyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401224382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Cyclohexanedicarboxylic acid, 1-methyl ester, trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Monomethyl trans-1,4-Cyclohexanedicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(methoxycarbonyl)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-(Methoxycarbonyl)cyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.